1-tert-Butyl 3-(4-fluorobenzyl) 4-(4-fluorobenzyl)piperazine-1,3-dicarboxylate

Description

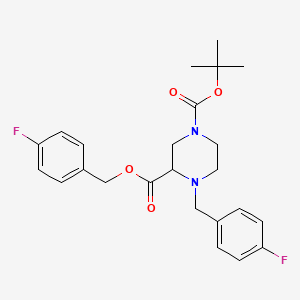

1-tert-Butyl 3-(4-fluorobenzyl) 4-(4-fluorobenzyl)piperazine-1,3-dicarboxylate is a piperazine derivative featuring a six-membered ring with two nitrogen atoms. The compound is substituted at the 1- and 3-positions with a tert-butoxycarbonyl (Boc) group and a methyl ester, respectively. Additionally, both the 3- and 4-positions of the piperazine ring are substituted with 4-fluorobenzyl groups. This structural configuration confers unique physicochemical properties, such as enhanced lipophilicity due to the aromatic fluorinated substituents and improved stability from the Boc protecting group . Piperazine derivatives are widely explored in medicinal chemistry due to their ability to modulate solubility, bioavailability, and target binding via hydrogen bonding or ionic interactions .

Properties

IUPAC Name |

1-O-tert-butyl 3-O-[(4-fluorophenyl)methyl] 4-[(4-fluorophenyl)methyl]piperazine-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28F2N2O4/c1-24(2,3)32-23(30)28-13-12-27(14-17-4-8-19(25)9-5-17)21(15-28)22(29)31-16-18-6-10-20(26)11-7-18/h4-11,21H,12-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAHGUZKKAQZOIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)OCC2=CC=C(C=C2)F)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28F2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-Butyl 3-(4-fluorobenzyl) 4-(4-fluorobenzyl)piperazine-1,3-dicarboxylate typically involves multiple steps. One common approach is to start with the piperazine ring and introduce the fluoro-benzyl groups through nucleophilic substitution reactions. The ester functionalities can be introduced using esterification reactions with appropriate carboxylic acids and alcohols under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-tert-Butyl 3-(4-fluorobenzyl) 4-(4-fluorobenzyl)piperazine-1,3-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the benzyl or piperazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups such as halogens, alkyl groups, or nitro groups .

Scientific Research Applications

1-tert-Butyl 3-(4-fluorobenzyl) 4-(4-fluorobenzyl)piperazine-1,3-dicarboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound can be used in studies to understand its interactions with biological molecules and its potential as a drug candidate.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceuticals.

Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings

Mechanism of Action

The mechanism of action of 1-tert-Butyl 3-(4-fluorobenzyl) 4-(4-fluorobenzyl)piperazine-1,3-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluoro-benzyl groups may enhance its binding affinity to specific targets, while the ester functionalities can influence its solubility and stability. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs

The target compound shares core structural motifs with several piperazine derivatives, differing primarily in substituents and functional groups. Key analogs include:

Structural Insights :

- Protecting Groups : The Boc group at N1 improves stability during synthesis, whereas methyl esters (e.g., at N3) facilitate hydrolysis to free carboxylic acids in vivo, enabling prodrug strategies .

Comparison of Yields :

Physicochemical Properties

Key Observations :

Biological Activity

1-tert-Butyl 3-(4-fluorobenzyl) 4-(4-fluorobenzyl)piperazine-1,3-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and related case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C17H22F2N2O4

- Molecular Weight : 348.37 g/mol

Research indicates that compounds containing piperazine derivatives can act as inhibitors of various enzymes, including tyrosinase. Tyrosinase is crucial in melanin synthesis and is a target for skin-whitening agents. The competitive inhibition mechanism involves binding to the active site of the enzyme, preventing substrate access.

Key Findings from Studies

- Inhibition of Tyrosinase : A related compound with a similar piperazine structure demonstrated significant inhibition of Agaricus bisporus tyrosinase with an IC50 value of 0.18 μM, indicating strong activity compared to kojic acid (IC50 = 17.76 μM) .

- Antimelanogenic Effects : The compound's derivatives were evaluated for their effects on B16F10 melanoma cells, showing no cytotoxicity while effectively reducing melanin production .

Biological Activity Data

The following table summarizes the biological activities associated with related piperazine derivatives:

| Compound Name | Target | IC50 (μM) | Effect |

|---|---|---|---|

| 4-(4-Fluorobenzyl)piperazin-1-yl(3-chloro-2-nitro-phenyl)methanone | Tyrosinase | 0.18 | Competitive inhibitor |

| Kojic Acid | Tyrosinase | 17.76 | Reference inhibitor |

| Compound 26 (related structure) | B16F10 cells | N/A | Antimelanogenic, non-cytotoxic |

Case Studies and Research Findings

- Study on Tyrosinase Inhibition : A study focused on the design and synthesis of piperazine derivatives found that modifications to the aromatic tail significantly enhanced tyrosinase affinity. The most effective inhibitors displayed IC50 values in low micromolar ranges .

- Anticancer Activity : Related compounds have shown promise in anticancer activity against various cell lines, including HCT116 and PC3. For instance, one derivative exhibited an IC50 value of 13.6 μM against HCT116 cells, demonstrating potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.